3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid
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Overview
Description
3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid is an organic compound belonging to the class of heterocyclic aromatic compounds It features a furan ring substituted with a pyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares a similar furan and pyridine structure but differs in the functional groups attached.
N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Another similar compound with variations in the substituents on the furan ring.
Uniqueness
3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group, in particular, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methyl-5-pyridin-3-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-5-9(15-10(7)11(13)14)8-3-2-4-12-6-8/h2-6H,1H3,(H,13,14) |
InChI Key |
HSVAEZVQEDGHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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